molecular formula C15H16O5 B5174644 ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate

ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No. B5174644
M. Wt: 276.28 g/mol
InChI Key: FSYZMWXBIPICHO-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of specific enzymes, modulation of specific signaling pathways, and interaction with specific biological molecules.
Biochemical and Physiological Effects:
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to interact with specific biological molecules such as DNA and proteins.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has various advantages and limitations for lab experiments. Its advantages include its synthetic accessibility, its potential use as a fluorescent probe, and its potential applications in various scientific fields. Its limitations include its potential toxicity, its limited solubility in water, and its potential instability under certain conditions.

Future Directions

There are various future directions for the study of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate. Some of these directions include:
1. Further studies on its mechanism of action and interactions with specific biological molecules.
2. Development of more efficient and scalable synthesis methods.
3. Exploration of its potential applications in drug discovery and development.
4. Development of more stable and bioavailable derivatives.
5. Investigation of its potential use as a fluorescent probe for the detection of specific biological molecules.
Conclusion:
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of new drugs and diagnostic tools for various diseases.

Scientific Research Applications

Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]butanoate has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit various biological activities such as anticancer, antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of specific biological molecules.

properties

IUPAC Name

ethyl 2-(2-oxochromen-7-yl)oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-12(15(17)18-4-2)19-11-7-5-10-6-8-14(16)20-13(10)9-11/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYZMWXBIPICHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Coumarin-7-oxybutyric acid N-hydroxysuccinimide ester was prepared by reacting 7-hydroxycoumarin with ethyl 4-bromobutyrate to form coumarin-7-oxybutyric acid ethyl ester. Next, the ethyl ester was reacted with acid to form coumarin-7-oxybutyric acid which was reacted with N-hydroxysuccinimide to form the N-hydroxysuccinimide ester in accordance with the Scheme 1 above.
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